Vonoprazan dimer impurity is a significant compound associated with the synthesis of vonoprazan fumarate, a novel potassium-competitive acid blocker used in the treatment of gastroesophageal reflux disease. This impurity arises during the manufacturing process and can affect the purity and efficacy of the final pharmaceutical product. Understanding its source, classification, and implications is crucial for ensuring drug safety and efficacy.
Vonoprazan fumarate is synthesized through a multi-step chemical process involving various reagents and conditions. The formation of vonoprazan dimer impurity is often linked to specific reaction conditions or intermediates that can lead to dimerization, where two molecules of vonoprazan combine. This impurity has been identified in various studies that analyze the by-products of the synthesis process, particularly through high-performance liquid chromatography and mass spectrometry techniques .
Vonoprazan dimer impurity can be classified as a process-related impurity. Such impurities are not part of the intended chemical structure but are formed during the synthetic route. The classification is essential for regulatory purposes, as impurities can influence both the safety and effectiveness of pharmaceutical products.
The synthesis of vonoprazan fumarate involves several key steps, including:
During these processes, conditions such as temperature, solvent choice, and reaction time can lead to the formation of dimer impurities .
The synthesis typically employs high-performance liquid chromatography for purification and analysis. Techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are used for structural confirmation of both the main product and its impurities .
The molecular formula for vonoprazan dimer impurity is , with a molecular weight of approximately 635.72 g/mol . The structure consists of two vonoprazan units linked through a dimerization mechanism that may involve covalent bonding between functional groups present in each unit.
The structural analysis indicates that the dimer retains key functional groups characteristic of vonoprazan, including fluorophenyl and pyridyl moieties, which are essential for its pharmacological activity.
Vonoprazan dimer impurity can participate in several chemical reactions typical of amine-containing compounds:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions must be carefully controlled to prevent further degradation or unwanted side reactions.
The mechanism by which vonoprazan functions involves inhibition of gastric acid secretion by blocking potassium ion transport in parietal cells. The presence of impurities like the vonoprazan dimer may influence this mechanism by altering pharmacokinetics or pharmacodynamics.
Studies indicate that impurities can affect drug stability and efficacy, necessitating rigorous testing to ensure that levels remain within acceptable limits .
Vonoprazan dimer impurity serves primarily as an analytical reference in quality control processes during the manufacturing of vonoprazan fumarate. Its identification and quantification are critical for compliance with regulatory standards set by health authorities. Additionally, understanding its formation mechanisms aids in optimizing synthesis routes to minimize impurity levels, thereby enhancing drug safety profiles.
The vonoprazan dimer impurity (CAS 2250243-23-1; C~33~H~27~F~2~N~5~O~4~S~2~) forms primarily through a nucleophilic substitution reaction between the N-methylaminomethyl group of one vonoprazan molecule and the aldehyde group of the 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)pyrrole-3-carbaldehyde intermediate [1] [7]. This aldehyde intermediate arises during incomplete reduction of the cyano precursor in vonoprazan synthesis. Under basic conditions (pH > 8.0), the nucleophilic amine attacks the electrophilic carbonyl carbon, forming a carbinolamine that dehydrates to yield the diaryl-substituted enamine structure characteristic of the dimer [4] [7]. Mass spectrometry confirms the dimer’s molecular ion peak at m/z 659.73, consistent with its molecular formula [6] [10].
Table 1: Key Reaction Parameters Influencing Dimer Formation
Parameter | Optimal Range for Minimizing Dimer | High-Risk Range for Dimer Formation |
---|---|---|
Reaction pH | 6.0–7.5 | > 8.0 |
Temperature | 0–25°C | > 40°C |
Solvent Polarity | Medium (e.g., ethyl acetate) | High (e.g., methanol) |
Reducing Agent | Controlled stoichiometry | Excess use |
Non-catalytic pathways dominate in protic solvents like methanol or ethanol, where solvent-mediated proton transfer accelerates iminium ion formation. Studies show dimer levels increase to 2.5–3.2% when vonoprazan intermediates are processed in methanol at 50°C [1] [4]. Conversely, catalytic pathways involve residual metal ions (e.g., Cu⁺ from ATRC synthesis):
The dichlorinated imine intermediate (C~17~H~14~Cl~2~FN~3~O~2~S~) is a critical dimer precursor due to its instability. During large-scale synthesis (>3 kg batches), prolonged evaporation of this intermediate above 40°C triggers degradation into:
Kinetic factors:
Thermodynamic drivers:
Table 2: Characterization Data of Vonoprazan Dimer Impurity
Property | Value | Source |
---|---|---|
CAS Number | 2250243-23-1 | [5] [10] |
Molecular Formula | C~33~H~27~F~2~N~5~O~4~S~2~ | [6] [10] |
Molecular Weight | 659.73 g/mol | [6] [10] |
IUPAC Name | 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-((5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methyl)-N-methylmethanamine | [6] |
Key Synthesis Route | Nucleophilic addition-elimination of aldehyde intermediate | [1] [7] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5